4-[(Butylcarbamoyl)amino]benzoic acid
Overview
Description
4-Aminobenzoic acid, also known as para-aminobenzoic acid or PABA, is an organic compound with the formula H2NC6H4CO2H. PABA is a white solid, although commercial samples can appear gray .
Synthesis Analysis
In industry, PABA is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid .Chemical Reactions Analysis
PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .Physical and Chemical Properties Analysis
PABA is slightly soluble in water. It has a molar mass of 137.138 g·mol−1. It appears as white-grey crystals. It has a density of 1.374 g/mL. Its melting point is 187 to 189 °C and boiling point is 340 °C .Mechanism of Action
There are two mechanisms responsible for PABA’s bacteriostatic action against Mycobacterium tuberculosis. Firstly, PABA inhibits folic acid synthesis. The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. PABA binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . Secondly, PABA may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis .
Safety and Hazards
Future Directions
PABA and its derivatives have exhibited various biological activities. In one study, PABA was combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in a one-step reaction. The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents . This suggests that modifications of PABA, such as the one you’re interested in, could have promising bioactivities.
Properties
IUPAC Name |
4-(butylcarbamoylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-8-13-12(17)14-10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWWLZVCKDTIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557929 | |
Record name | 4-[(Butylcarbamoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51739-79-8 | |
Record name | 4-[(Butylcarbamoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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